molecular formula C18H10F6N4O3 B11090512 7-(furan-2-yl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(furan-2-yl)-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11090512
M. Wt: 444.3 g/mol
InChI Key: PLIFXJZWLKVKLJ-UHFFFAOYSA-N
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Description

7-(2-FURYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a complex organic compound featuring a pyrimidine core with various substituents, including a furan ring, a phenyl group, and two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-FURYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-FURYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

7-(2-FURYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-5,8-DIHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structural properties

Properties

Molecular Formula

C18H10F6N4O3

Molecular Weight

444.3 g/mol

IUPAC Name

7-(furan-2-yl)-1-phenyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H10F6N4O3/c19-17(20,21)16(18(22,23)24)11-13(25-12(27-16)10-7-4-8-31-10)28(15(30)26-14(11)29)9-5-2-1-3-6-9/h1-8H,(H,25,27)(H,26,29,30)

InChI Key

PLIFXJZWLKVKLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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